CID 131852807

Description

Historical Context and Evolution of Acid Red 52 Research

The journey of Acid Red 52 from an industrial colorant to a research tool began when scientists recognized the potential of its fluorescent properties. One of its earliest and most significant scientific applications was in the field of hydrology as a tracer dye. ozarkundergroundlab.comresearchgate.net Researchers found that its strong fluorescence allowed for high detectability even at very low concentrations, making it ideal for tracking water flow in groundwater systems, identifying sources of pollution, and studying leakage from canals. researchgate.netcoloradogeologicalsurvey.org Its anionic nature also meant it was less prone to adsorption onto clays (B1170129) and other materials in the subsurface compared to cationic dyes. ozarkundergroundlab.com

By the late 20th century, the utility of Acid Red 52 expanded into forensic science. Its ability to act as a protein stain made it a valuable reagent for enhancing latent bloodstains on non-porous surfaces at crime scenes. bvda.comgapscience.comjscimedcentral.com The dye binds to proteins present in blood, creating a vivid color that improves the visualization of patterns and prints, such as fingerprints or footprints, that might otherwise be invisible. bvda.comsciforschenonline.org

Current Research Landscape and Emerging Areas for Acid Red 52

Today, Acid Red 52 continues to be a staple in several research domains while also finding application in new and emerging areas.

Established Research Applications:

Environmental Science : It remains a widely used tracer in hydrological studies to map groundwater flow paths and understand contaminant transport. ozarkundergroundlab.comcoloradogeologicalsurvey.orgusf.edu

Biomedical Assays : In cell biology, it is the basis for the Sulforhodamine B (SRB) colorimetric assay, a method established in 1990 to measure cell density by staining total cellular protein. This assay is frequently used in cancer research to screen for anti-tumor compounds by quantifying cell viability and proliferation.

Forensic Analysis : Its role as a protein stain for blood enhancement is a standard technique in many forensic laboratories. bvda.comgapscience.com

Environmental Remediation : The dye serves as a model pollutant in studies focused on developing new methods for wastewater treatment. Researchers use Acid Red 52 to test the efficacy of novel materials, such as polymeric nanocomposites, in removing dyes and other organic pollutants from water. nih.govmdpi.comnih.gov

Emerging Research Areas: The broader family of rhodamine dyes, to which Acid Red 52 belongs, is at the forefront of advanced fluorescence microscopy. researchgate.netnih.gov While Acid Red 52 itself is used in conventional fluorescence staining, ongoing research focuses on synthesizing new rhodamine derivatives with enhanced photophysical properties. These efforts aim to create probes with superior brightness and photostability for high-resolution imaging techniques like stimulated emission depletion (STED) microscopy and single-molecule localization microscopy (SMLM). innovations-report.comresearchgate.netbiorxiv.org The continued exploration of xanthene dye chemistry suggests potential for modifying compounds like Acid Red 52 to develop next-generation fluorescent tools for visualizing intricate cellular structures and dynamics with unprecedented detail. researchgate.netnih.gov

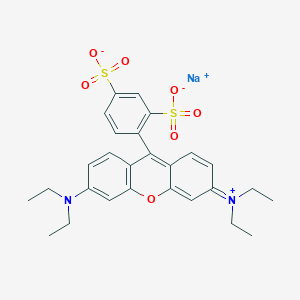

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

3520-42-1 |

|---|---|

Formule moléculaire |

C27H30N2NaO7S2 |

Poids moléculaire |

581.7 g/mol |

Nom IUPAC |

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-sulfobenzenesulfonate |

InChI |

InChI=1S/C27H30N2O7S2.Na/c1-5-28(6-2)18-9-12-21-24(15-18)36-25-16-19(29(7-3)8-4)10-13-22(25)27(21)23-14-11-20(37(30,31)32)17-26(23)38(33,34)35;/h9-17H,5-8H2,1-4H3,(H-,30,31,32,33,34,35); |

Clé InChI |

WZRAZHWOVXUHNF-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-].[Na] |

Autres numéros CAS |

3520-42-1 11119-62-3 |

Description physique |

Liquid Brown powder; [MSDSonline] |

Numéros CAS associés |

3520-42-1 (hydrochloride salt) |

Synonymes |

3,6-Bis(diethylamino)-9-(2,4-disulfophenyl)-xanthylium Sodium Salt; [6-(Diethylamino)-9-(2,4-disulfophenyl)-3H-xanthen-3-ylidene]diethylammonium Hydroxide; C.I. Acid Red 52; AR 52; Acid Leather Red KB; Acid Red 52; Acid Red B-SF; Acid Red XB; Acid Rh |

Origine du produit |

United States |

Synthesis Methodologies and Structural Elucidation of Acid Red 52

Chemical Pathways for Acid Red 52 Synthesis

The industrial production of Acid Red 52 (C.I. 45100) primarily relies on two established synthetic routes. These methods are designed to construct the characteristic xanthene core and introduce the necessary functional groups that define the dye's properties.

Precursor Sulfonation Approaches

The most prevalent method for synthesizing Acid Red 52 involves the direct sulfonation of a precursor dye, Rhodamine B. This approach is favored for its relative simplicity and high yield. In this process, sulfonate groups (–SO₃⁻) are introduced onto the aromatic rings of the Rhodamine B structure, a modification that significantly enhances the molecule's water solubility and stability.

An alternative and widely used industrial manufacturing method begins with different precursors. This pathway involves the condensation of 4-Formylbenzene-1,3-disulfonic acid with 3-(Diethylamino)phenol. vulcanchem.comworlddyevariety.com This initial reaction forms an intermediate which is then subjected to a series of subsequent reactions, including dehydration and oxidation, to yield the final dye structure. vulcanchem.comworlddyevariety.com

Reaction Conditions and Optimization for Yield and Purity

The efficiency and quality of Acid Red 52 synthesis are highly dependent on the precise control of reaction conditions. Optimization of parameters such as temperature, reaction time, and molar ratios of reactants is crucial for maximizing yield and ensuring the purity of the final product.

For the sulfonation of Rhodamine B, the choice of sulfonating agent dictates the reaction conditions. When using concentrated sulfuric acid (H₂SO₄), the reaction is typically conducted at elevated temperatures. Conversely, using a more reactive agent like chlorosulfonic acid (ClSO₃H) allows for lower temperatures, which can help minimize the formation of unwanted side products. Following the sulfonation step, the acidic mixture is carefully neutralized with a base, commonly sodium hydroxide (B78521) (NaOH), to precipitate the sodium salt of the dye. Purification is generally achieved through recrystallization from a suitable solvent like ethanol (B145695), followed by filtration and drying under reduced pressure to remove residual solvents. Yields for this method are often reported to be in the range of 85–92%.

The multi-step condensation method requires rigorous control at each stage. The initial condensation is followed by dehydration using sulfuric acid and subsequent oxidation, often with ferric chloride, to form the chromophore. vulcanchem.comworlddyevariety.com The final step is the conversion to the sodium salt. vulcanchem.comworlddyevariety.com The commercial product from this process typically has a purity of around 80%. vulcanchem.com

Table 1: Optimized Reaction Parameters for Acid Red 52 Synthesis via Sulfonation This table is interactive. Users can sort and filter the data.

| Parameter | Optimal Value | Effect on Yield/Purity |

|---|---|---|

| Sulfonation Agent | Concentrated H₂SO₄ or ClSO₃H | Choice of agent affects temperature and selectivity. |

| Temperature | 80–100°C (with H₂SO₄) | Higher temperatures drive the reaction with sulfuric acid. |

| 0–5°C (with ClSO₃H) | Lower temperatures minimize side reactions and over-sulfonation. | |

| Reaction Time | 4–6 hours (with H₂SO₄) | Ensures complete sulfonation. |

| 2–3 hours (with ClSO₃H) | Shorter time needed due to higher reactivity of the agent. | |

| Molar Ratio | 1:2 to 1:3 (Rhodamine B: H₂SO₄) | Sufficient excess of acid ensures complete reaction. |

| Neutralization Agent | Sodium Hydroxide (NaOH) | Forms the final sodium salt and allows for product precipitation. |

| Purification Method | Crystallization from ethanol | Removes unreacted precursors and by-products. |

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation and Purity Assessment

To ensure the quality and confirm the identity of Acid Red 52, a suite of advanced analytical techniques is employed. These methods provide detailed information about the compound's purity, molecular structure, and exact mass.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of Acid Red 52 and quantifying it in various matrices. A common approach is reverse-phase (RP) HPLC, which separates the dye from impurities based on differences in polarity. sielc.com

The analysis typically utilizes a C18 stationary phase. scioninstruments.com The mobile phase is generally a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or phosphoric acid. sielc.comhitachi-hightech.com For applications requiring compatibility with mass spectrometry, volatile buffers like formic acid are substituted for non-volatile ones such as phosphoric acid. sielc.comsielc.com Detection is often performed using a Diode-Array Detector (DAD), which can monitor the absorbance at multiple wavelengths simultaneously. scioninstruments.comhitachi-hightech.com The maximum absorbance (λmax) for Acid Red 52 is in the visible region, typically around 566 nm, which is used for quantification, while other wavelengths can be used to detect impurities. tcichemicals.com Purity levels for commercial batches are often specified to be greater than 90%. europa.eu

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a critical analytical technique for the structural elucidation of Acid Red 52, as it allows for the identification of key functional groups within the molecule. The FTIR spectrum of Acid Red 52 reveals characteristic absorption bands that correspond to the vibrational frequencies of specific bonds. Analysis of these spectra confirms the presence of the foundational xanthene core, the diethylamino substituents, and the sulfonate groups that are hallmarks of the compound's structure. europa.eu

In studies involving Acid Red 52, specific bands are consistently observed. For instance, broad bands appearing in the region of 3450 cm⁻¹ are typically attributed to the O-H stretching vibrations of adsorbed molecular water. preprints.org Another significant band is often noted around 1640 cm⁻¹, corresponding to the bending vibration of water molecules. preprints.org The core structure of the dye, including its aromatic rings and C-N bonds, gives rise to a complex fingerprint region. The prominent sulfonate groups (SO₃⁻), which are crucial for the dye's water solubility, exhibit strong, characteristic stretching vibrations. These are typically found in the 1200-1150 cm⁻¹ and 1050-1000 cm⁻¹ regions. The presence of diethylamino groups is confirmed by C-N stretching vibrations. Characterization by FTIR is a standard method for confirming the chemical identity and purity of Acid Red 52 batches. europa.eu

Interactive Table: Characteristic FTIR Absorption Bands for Acid Red 52 Click on the headers to sort the data.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Source(s) |

| ~3450 | O-H | Stretching (Adsorbed H₂O) | preprints.org |

| ~1640 | O-H | Bending (Adsorbed H₂O) | preprints.org |

| 1200 - 1150 | R-SO₃⁻ | Asymmetric Stretching | |

| 1050 - 1000 | R-SO₃⁻ | Symmetric Stretching | |

| Various | C=C, C-O, C-N | Xanthene Core Vibrations | europa.eu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and λmax Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is fundamental for analyzing the chromophoric system of Acid Red 52 and determining its maximum absorption wavelength (λmax). The intense color of the dye is due to its extended conjugated π-electron system within the xanthene structure, which acts as the primary chromophore. This system absorbs light strongly in the visible region of the electromagnetic spectrum.

The λmax of Acid Red 52 is consistently reported in the range of 564 to 570 nm. preprints.orgtcichemicals.comchembk.com This absorption peak is responsible for the compound's bright red-pink appearance in solution. Minor variations in the reported λmax can be attributed to differences in solvent, pH, and solute concentration. For example, a λmax of 566 nm is reported in an ammonium acetate solution, while a value of 568 nm has been observed in other aqueous media. preprints.orgtcichemicals.comtcichemicals.com The high molar absorptivity at this wavelength makes UV-Vis spectroscopy a sensitive method for quantifying the concentration of the dye in solution. The stability of this chromophore against degradation can also be monitored by tracking the absorbance at its λmax over time or under various conditions.

Interactive Table: Reported λmax Values for Acid Red 52 Click on the headers to sort the data.

| Reported λmax (nm) | Solvent/Conditions | Source(s) |

| 564.0 - 568.0 | 1.5g/L Ammonium Acetate Solution | tcichemicals.comtcichemicals.com |

| 565 | Aqueous Media | |

| 566 | 1.5g/L Ammonium Acetate Solution | tcichemicals.comtcichemicals.com |

| 568 | Aqueous Solution | preprints.org |

| 570 | Not Specified | chembk.com |

Exploration of Novel Acid Red 52 Derivatives and Analogs

Synthetic Strategies for Modified Acid Red 52 Structures

The modification of the Acid Red 52 structure is pursued to alter its properties for specific applications, such as creating reactive labels for biomolecules or improving its performance characteristics. Synthetic strategies typically target the sulfonate groups or the aromatic backbone.

One common strategy involves converting a sulfonate group into a more reactive sulfonyl chloride. For instance, Sulforhodamine B acid chloride is a well-known reactive derivative of Acid Red 52. sigmaaldrich.com This intermediate can then react with primary or secondary amines on other molecules, such as proteins or synthetic polymers, to form stable sulfonamide linkages. sigmaaldrich.comnih.gov This approach is fundamental in creating fluorescent probes and labels.

Another synthetic route involves introducing new substituents onto the xanthene ring system. A monobrominated derivative of Acid Red 52 has been identified, which was prepared via the direct bromination of the parent dye. nih.gov This demonstrates that electrophilic aromatic substitution can be used to modify the core structure.

Furthermore, derivatives can be created by linking the dye to other functional molecules. For example, a sulforhodamine B silane (B1218182) derivative has been synthesized. researchgate.net This was achieved by first preparing the sulforhodamine B chloride and subsequently reacting it to introduce a silane moiety, enabling the formation of self-assembled monolayers on glass surfaces. researchgate.net

Characterization of Structural Modifications

The successful synthesis of Acid Red 52 derivatives requires thorough characterization to confirm that the intended structural modification has occurred. A combination of spectroscopic and spectrometric techniques is typically employed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. For a sulfonamide derivative of a related sulforhodamine, NMR was used to confirm the structure of the precursor and the final product. nih.gov Similarly, the precise location of bromine addition in a monobrominated Acid Red 52 analog was elucidated using ¹H-NMR spectroscopy, which can distinguish between isomers based on the chemical shifts and coupling patterns of the aromatic protons. nih.gov

Mass Spectrometry (MS), often coupled with liquid chromatography (LC/MS), is essential for confirming the molecular weight of the new derivative. For the 4'-brominated Acid Red 52 derivative, LC/Time-of-Flight (ToF)-MS analysis was used to verify the mass increase corresponding to the addition of a single bromine atom. nih.gov These techniques, along with UV-Vis and FTIR spectroscopy to confirm the integrity of the chromophore and other functional groups, provide a comprehensive characterization of the novel structure.

Advanced Degradation Mechanisms and Remediation Technologies for Acid Red 52

Adsorption-Based Removal Processes

Adsorption is a widely utilized physicochemical process for the removal of dyes from aqueous solutions. The efficacy of this method hinges on the development of highly efficient adsorbent materials with favorable surface characteristics and the understanding of the adsorption dynamics at the solid-liquid interface.

The search for low-cost, effective, and sustainable adsorbents has led to the investigation of various materials, including industrial by-products, polymeric nanocomposites, and carbonaceous composites. Characterization of these materials is crucial to understanding their adsorptive properties.

Industrial co-products, such as those from the phosphate (B84403) industry, have been investigated as low-cost adsorbents for wastewater treatment. researchgate.netpreprints.org Solid waste from washed natural phosphate, often referred to as phosphate waste rock, has been tested for its ability to remove Acid Red 52 from textile wastewater. researchgate.netpreprints.org

Researchers have characterized these phosphate materials using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) to understand their chemical composition and crystalline structure. preprints.org Experimental studies have demonstrated that phosphate waste rock can effectively adsorb Acid Red 52, achieving a maximum retention capacity of 18.4 mg/g. researchgate.netpreprints.org Interestingly, the process of calcination, or heating the material to high temperatures, was found to inhibit the removal capacity, reducing it by 60% to 70%. researchgate.netpreprints.org This suggests that the active sites for adsorption on the raw material are thermally sensitive.

Table 1: Adsorption Characteristics of Phosphate Co-product for Acid Red 52 Removal

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Effect of Calcination | Source |

| Phosphate Waste Rock | 18.4 | Removal capacity reduced by 60-70% | researchgate.netpreprints.org |

Polymeric nanocomposites represent a sophisticated class of adsorbents, engineered to enhance removal efficiency, stability, and surface area. nih.govresearchgate.net A notable example is a nanocomposite synthesized from polyaniline-polyvinylpyrrolidone with neodymium-doped zinc oxide (PAPV-NZO). nih.govresearchgate.netdbcls.jp This material is created by incorporating NZO nanoparticles, prepared by chemical co-precipitation, into a copolymer matrix through oxidative polymerization. nih.govresearchgate.net

The characterization of PAPV-NZO using XRD, Scanning Electron Microscopy (SEM), and FTIR confirms the successful incorporation of the nanoparticles and reveals the material's morphological features and functional group linkages. nih.gov The inclusion of NZO enhances the conducting nature and stability of the composite. nih.gov In performance tests, PAPV-NZO demonstrated a significantly greater dye removal rate for Acid Red 52 compared to the base polyaniline-polyvinylpyrrolidone (PAPV) polymer. nih.govresearchgate.net Under optimal acidic conditions (pH 2), the PAPV-NZO nanocomposite achieved a removal capacity of 99.6%, with a maximum dye adsorption capacity estimated to be 159.36 mg/g. nih.gov

Table 2: Research Findings for PAPV-NZO Nanocomposite in Acid Red 52 Removal

| Parameter | Finding | Source |

| Adsorbent | Polyaniline-polyvinylpyrrolidone-neodymium/zinc oxide (PAPV-NZO) | nih.govresearchgate.net |

| Maximum Adsorption Capacity | 159.36 mg/g | nih.gov |

| Removal Efficiency at pH 2 | 99.6% | nih.gov |

| Characterization Methods | XRD, SEM, FTIR | nih.govresearchgate.net |

Iron-carbon (Fe/C) based composites are another promising category of adsorbents, combining the properties of iron with the high surface area and porosity of carbon. mdpi.comresearchgate.net Porous FeC and Fe/FeC composites have been synthesized via hydrothermal methods using precursors like iron sulfates and sucrose. mdpi.comresearchgate.net These materials have been tested for the removal of similar anionic azo dyes, such as Acid Red 66. mdpi.com

Characterization using XRD, SEM, and other spectroscopic techniques revealed that the FeC nanocomposite consists of well-dispersed Fe3O4 nanoparticles on a carbon layer, while the Fe/FeC composite features a γ-Fe2O3 coating on an FeC-type structure. mdpi.comresearchgate.net The FeC nanocomposite exhibited the highest dye adsorption capacity, reaching 15.5 mg·g⁻¹ at 25 °C. mdpi.com The composite structure provides a significant advantage over using pristine iron, with the Fe/FeC material achieving a 98.4% removal efficiency for the dye. mdpi.com The mechanism involves interactions between the anionic dye's sulfonate groups and the iron particles on the composite's surface. researchgate.net

Table 3: Adsorption Performance of Fe/C-Based Composites for Acid Red Dye

| Adsorbent Composite | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Source |

| FeC Nanocomposite | 15.5 | Not specified | mdpi.com |

| Fe/FeC Composite | 13.9 | 98.4 | mdpi.com |

| Pristine Fe | 8.6 | 52.6 | mdpi.com |

To understand the rate and mechanism of dye removal, the experimental data are often analyzed using kinetic models. These models provide insight into the controlling steps of the adsorption process, such as chemical reaction or mass transfer.

The pseudo-first-order kinetic model is one of the most frequently used models to describe the initial stages of an adsorption process. scispace.comiwaponline.com It assumes that the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. The model is generally applicable over the initial period of the adsorption process and suggests that the adsorption is controlled by diffusion through a boundary layer.

The linear form of the pseudo-first-order equation is expressed as:

log(q_e - q_t) = log(q_e) - (k_1 / 2.303) * t

Where:

q_e (mg/g) is the amount of dye adsorbed at equilibrium.

q_t (mg/g) is the amount of dye adsorbed at time t (min).

k_1 (min⁻¹) is the rate constant of pseudo-first-order adsorption.

A plot of log(q_e - q_t) versus t gives a straight line for the applicability of this kinetic model, from which the rate constant k_1 and the equilibrium adsorption capacity q_e can be determined from the slope and intercept, respectively. scispace.com

While several studies on the adsorption of Acid Red 52 onto phosphate co-products and polymeric nanocomposites found that the process was better described by a pseudo-second-order model, the pseudo-first-order model remains a fundamental tool for kinetic analysis. researchgate.netpreprints.orgnih.gov For instance, research on the removal of a similar dye, Acid Red 18, by activated carbon showed that the sorption process followed the pseudo-first-order model well. scispace.com The analysis helps in comparing the adsorption rates and understanding the primary mechanisms at play, even if it is ultimately determined that another model provides a better fit for the entire process.

Adsorption Isotherm Studies

Adsorption isotherms are crucial for describing how adsorbates interact with adsorbents and provide a relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid phase at a constant temperature.

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. nih.gov This model is often indicative of chemisorption.

In the case of Acid Red 52 adsorption onto phosphate co-products, the experimental data showed a strong correlation with the Langmuir model, with R² values exceeding 0.99. preprints.org This suggests that the adsorption of Acid Red 52 onto these materials occurs on a homogeneous surface, forming a single layer of dye molecules. preprints.org The maximum adsorption capacity (qm) for the uncalcined solid waste was determined to be 18.4 mg/g. researchgate.net

Similarly, studies on the removal of other acid dyes, such as Acid Red 18 and Acid Red 66, have also reported a good fit with the Langmuir isotherm, indicating a monolayer adsorption process. nih.govsaspublishers.com

The equilibrium parameters for the adsorption of Acid Red 52 according to the Langmuir model are presented in the table below.

| Adsorbent | qm (mg/g) | KL (L/mg) | R² |

| DS | 16.732 | 0.272 | 0.999 |

| DSC | 14.615 | 0.155 | 0.999 |

Data sourced from a study on phosphate co-products for Acid Red 52 removal. preprints.org

The Freundlich isotherm model is an empirical equation that describes adsorption on heterogeneous surfaces and assumes multilayer adsorption. preprints.org This model is not restricted to the formation of a monolayer.

For the adsorption of Acid Red 52 on phosphate industry by-products, the Freundlich model yielded low correlation coefficients, indicating it was less suitable for describing the adsorption process compared to the Langmuir model. preprints.org However, in other systems, such as the adsorption of Acid Red 88 onto a zeolite/chitosan (B1678972) hydrogel, the Freundlich isotherm provided a better fit, suggesting a heterogeneous surface and multilayer adsorption. mdpi.com

The choice of the most appropriate isotherm model depends on the specific adsorbent-adsorbate system. The constants in the Freundlich equation, KF and n, relate to the adsorption capacity and adsorption intensity, respectively.

Thermodynamic Investigations of Adsorption

Thermodynamic studies provide insights into the spontaneity and nature of the adsorption process. By determining thermodynamic parameters such as enthalpy change (ΔH°), it is possible to understand the energy changes associated with adsorption.

The enthalpy change (ΔH°) indicates whether the adsorption process is exothermic (releases heat) or endothermic (absorbs heat). A negative ΔH° value signifies an exothermic process, which is generally favored at lower temperatures. Conversely, a positive ΔH° value indicates an endothermic process, favored at higher temperatures.

For the adsorption of Acid Red 52 onto solid waste from the phosphate industry, the thermodynamic study revealed a decrease in the amount of dye adsorbed as the temperature increased. preprints.org This indicates that the adsorption process is exothermic. The determination of thermodynamic quantities showed that the adsorption is spontaneous and physical in nature for both calcined and uncalcined materials. preprints.org A separate study on the removal of Acid Red 66 also reported an exothermic adsorption process. nih.gov

The thermodynamic parameters for the adsorption of Acid Red 114 on activated carbon, a similar acid dye, showed a positive enthalpy change, suggesting an endothermic reaction where adsorption is more favorable at higher temperatures. jocpr.com

The following table presents the standard free enthalpy of adsorption for Acid Red 52 at different temperatures.

| Adsorbent | ΔG° (kJ/mol) at 308 K | ΔG° (kJ/mol) at 323 K | ΔG° (kJ/mol) at 338 K | ΔG° (kJ/mol) at 353 K |

| DS | -6.09 | -6.33 | -6.57 | -6.81 |

| DSC | -6.70 | -6.97 | -7.24 | -7.51 |

Data sourced from a study on phosphate co-products for Acid Red 52 removal. preprints.org

The negative values of ΔG° confirm the spontaneous nature of the adsorption process. preprints.org

Determination of Entropy (ΔS°)

Entropy change (ΔS°) is a thermodynamic parameter that provides insight into the randomness at the solid-solution interface during the adsorption process. A positive ΔS° value suggests an increase in the randomness at the adsorbent surface, which can be attributed to the release of water molecules from the adsorbent surface as the dye molecules are adsorbed.

The change in standard entropy (ΔS°) can be calculated from the van't Hoff equation, which relates the standard enthalpy change (ΔH°) and ΔS° to the adsorption equilibrium constant (Kad) at different temperatures. Studies on the adsorption of various acid dyes, including those structurally similar to Acid Red 52, have shown that positive ΔS° values often accompany a spontaneous adsorption process. For instance, in the adsorption of Acid Red 114, positive ΔS° values suggested an increase in randomness at the solid-liquid interface. jocpr.com Similarly, the adsorption of Acid Red 33 onto a nanocomposite was found to be spontaneous and endothermic, as indicated by the thermodynamic parameters. ijcce.ac.ir

The following table presents data from a study on the adsorption of Acid Orange 52, a related acid dye, which illustrates the typical range of entropy values observed in such systems. tandfonline.com

| Adsorbent | ΔS° (J/mol·K) |

| Corncob@Fe₃O₄ | 29.56 |

This table is based on data for Acid Orange 52 and is presented for illustrative purposes.

Determination of Gibbs Free Energy (ΔG°)

The Gibbs free energy change (ΔG°) is a critical thermodynamic parameter that indicates the spontaneity of an adsorption process. A negative ΔG° value signifies that the adsorption is spontaneous and thermodynamically favorable. The magnitude of ΔG° can also provide clues about the nature of the adsorption, whether it is physical or chemical.

The ΔG° can be calculated using the following equation: ΔG° = -RT ln(Kad) where R is the universal gas constant, T is the absolute temperature, and Kad is the adsorption equilibrium constant.

Several studies have consistently reported negative ΔG° values for the adsorption of Acid Red 52 and other acid dyes, confirming the spontaneous nature of the process. preprints.orgresearchgate.netbioline.org.br For example, a study on the adsorption of Acid Red 52 onto phosphate industry by-products revealed a spontaneous and exothermic process. researchgate.net The ΔG° values for the adsorption of phenol (B47542) red on activated carbon were found to be between -20 and 0 kJ/mol, indicating a physical adsorption process. mdpi.com

The table below, derived from a study on the adsorption of Acid Orange 52, shows the change in Gibbs free energy at different temperatures. researchgate.net

| Temperature (K) | ΔG° (kJ/mol) for Acid Orange 52 |

| 303 | -11.464 |

| 308 | -11.612 |

| 313 | -11.760 |

| 318 | -11.908 |

| 323 | -12.056 |

This table is based on data for Acid Orange 52 and is presented for illustrative purposes.

Influence of Experimental Parameters on Adsorption Efficiency

The efficiency of Acid Red 52 removal through adsorption is significantly influenced by several experimental parameters. Optimizing these parameters is crucial for maximizing the adsorption capacity of the chosen adsorbent.

The pH of the aqueous solution is a master variable in the adsorption of acid dyes. jocpr.compreprints.org For Acid Red 52, which is an anionic dye due to the presence of sulfonate groups (–SO₃⁻), the adsorption is highly favorable at acidic pH values. preprints.org At low pH, the surface of many adsorbents becomes protonated, acquiring a positive charge. This leads to strong electrostatic attraction between the positively charged adsorbent surface and the anionic dye molecules, resulting in high removal efficiency. jocpr.com

Conversely, as the pH increases, the adsorbent surface tends to become negatively charged, leading to electrostatic repulsion with the anionic dye molecules and a subsequent decrease in adsorption capacity. preprints.org For instance, the removal capacity of a polymeric nanocomposite for Acid Red 52 was found to be 99.6% at a pH of 2. researchgate.netnih.gov Similarly, studies on other acid dyes have shown maximum adsorption at acidic pH levels. mdpi.comnih.gov

The initial concentration of the dye in the wastewater plays a crucial role in the adsorption process. Generally, the percentage of dye removal decreases as the initial dye concentration increases, while the actual amount of dye adsorbed per unit mass of the adsorbent (adsorption capacity) increases. jocpr.comacademicjournals.org

This phenomenon can be explained by the ratio of dye molecules to the available active sites on the adsorbent. At low concentrations, there are sufficient active sites for the dye molecules, leading to a high percentage of removal. jocpr.com As the initial dye concentration increases, the active sites become saturated, leading to a decrease in the percentage of removal even though the adsorbent is taking up more dye mass. jocpr.comacademicjournals.org For example, in one study, the removal of Acid Red 52 was optimized at an initial concentration of 80 ppm. researchgate.netnih.gov

The dosage of the adsorbent is another critical parameter that affects the removal efficiency of Acid Red 52. Increasing the adsorbent dosage generally leads to a higher percentage of dye removal. mdpi.comcore.ac.uk This is because a larger amount of adsorbent provides a greater surface area and more available adsorption sites for the dye molecules. preprints.orgcore.ac.uk

However, beyond a certain point, increasing the adsorbent dosage may not significantly improve the removal efficiency and could lead to an "overdose" where the adsorbent capacity is not fully utilized. preprints.org This can be due to the agglomeration of adsorbent particles at high concentrations, which reduces the effective surface area. preprints.org Therefore, optimizing the adsorbent dosage is essential for achieving efficient and cost-effective dye removal. For instance, an optimal adsorbent dosage of 50 mg was determined for the removal of Acid Red 52 by a polymeric nanocomposite. researchgate.netnih.gov In another study, 0.15 g of one adsorbent was sufficient to remove almost 99% of the dye. preprints.org

The contact time between the adsorbent and the dye solution is a key factor in determining the equilibrium of the adsorption process. The rate of adsorption is typically rapid at the beginning of the process, as there are abundant vacant active sites on the adsorbent surface. preprints.orgresearchgate.net As these sites become occupied, the rate of adsorption slows down and eventually reaches a plateau, indicating that equilibrium has been achieved. preprints.orgresearchgate.net

The time required to reach equilibrium depends on the specific adsorbent and experimental conditions. For the adsorption of Acid Red 52 on phosphate industry co-products, the equilibrium time was approximately 250 minutes. preprints.org Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to describe the adsorption process. The pseudo-second-order model has been found to be a good fit for the adsorption kinetics of Acid Red 52 in several studies, suggesting that the rate-limiting step may be chemical adsorption. preprints.orgresearchgate.net

The following table shows the kinetic parameters for the adsorption of Acid Red 52, indicating the applicability of the pseudo-second-order model.

| Adsorbent | qe (exp) (mg/g) | qe (cal) (mg/g) (Pseudo-second-order) | R² (Pseudo-second-order) |

| Phosphate Waste Rock | 14.48 | 15.08 | >0.99 |

| Calcined Phosphate Waste Rock | 11.75 | 12.18 | >0.99 |

Data from a study on the adsorption of Acid Red 52. preprints.org

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) represent a class of chemical treatment methods designed to eliminate organic pollutants from water and wastewater. ijcce.ac.ir These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which are powerful oxidizing agents capable of breaking down complex organic molecules like Acid Red 52 into simpler, less harmful substances. ijcce.ac.irmdpi.com AOPs can be broadly categorized into non-photochemical and photochemical systems and are considered effective for degrading recalcitrant compounds that are resistant to conventional treatment technologies. ijcce.ac.iratlantis-press.com

Oxidant-Based Systems

Sodium hypochlorite (B82951) (NaOCl), the active component in bleach, is a cost-effective and strong oxidizing agent used in the degradation of organic dyes. researchgate.net Its effectiveness in treating dye-laden wastewater stems from its ability to chemically degrade the chromophoric groups responsible for the color of the dye. researchgate.netpsu.edu

Research has demonstrated that NaOCl can be effective in decolorizing aqueous solutions of Acid Red 52. In one study, oxidation with sodium hypochlorite resulted in 87% color removal and a 53% reduction in Chemical Oxygen Demand (COD) at a pH of 9.5. researchgate.netpsu.eduslideshare.net The efficiency of the degradation process is influenced by factors such as pH and the concentration of the oxidant. researchgate.net For instance, the rate of color reduction for some azo dyes using NaOCl has been observed to increase with pH up to 9.3. psu.edu The mechanism of degradation by NaOCl involves the cleavage of conjugated bonds within the dye molecule, although it may be less effective at completely mineralizing the entire structure compared to other AOPs.

Degradation of Acid Red 52 by Sodium Hypochlorite (NaOCl)

| Parameter | Condition | Color Removal (%) | COD Removal (%) | Reference |

|---|---|---|---|---|

| pH | 9.5 | 87 | 53 | researchgate.netpsu.eduslideshare.net |

| Oxidant | NaOCl |

Hydrogen peroxide (H2O2) is a widely used "green" oxidant in wastewater treatment due to its high atom efficiency and the formation of water as a byproduct. psu.edu It is a strong but sometimes costly oxidizing agent that can effectively decolorize textile dye effluents. researchgate.netresearchgate.net

Studies on the degradation of Acid Red 52 using hydrogen peroxide have shown high color removal efficiency. In one investigation, H2O2 achieved 98% color removal and 67% COD removal at a pH of 12. researchgate.netpsu.eduslideshare.net The effectiveness of H2O2 is highly dependent on pH, with alkaline conditions generally favoring the degradation of Acid Red 52. researchgate.net For instance, maximum color removal of 99% for Acid Red 52 was obtained at a favorable pH of 12. researchgate.net The degradation mechanism involves the generation of hydroxyl radicals, which attack and break down the chromophoric structure of the dye molecule.

Degradation of Acid Red 52 by Hydrogen Peroxide (H2O2)

| Parameter | Condition | Color Removal (%) | COD Removal (%) | Reference |

|---|---|---|---|---|

| pH | 12 | 98 | 67 | researchgate.netpsu.eduslideshare.net |

| Oxidant | H2O2 | |||

| pH | 12 | 99 | - | researchgate.net |

| Oxidant | H2O2 |

The Fenton process involves the generation of highly reactive hydroxyl radicals through the catalytic decomposition of hydrogen peroxide by ferrous ions (Fe2+). asianpubs.org This process, and its enhancement by ultraviolet (UV) light (photo-Fenton), are considered highly efficient AOPs for the degradation of various organic pollutants, including dyes. researchgate.netresearchgate.net

The effectiveness of the Fenton and photo-Fenton processes is dependent on several operational parameters, including pH, and the concentrations of Fe2+ and H2O2. asianpubs.orgekb.eg The photo-Fenton process, which combines the Fenton reagent with UV irradiation, often leads to enhanced degradation rates. mdpi.comresearchgate.net For example, the degradation of Acid Red 18, a different azo dye, reached 99.6% efficiency after 30 minutes using the UV/Fenton process. asianpubs.org The addition of UV radiation can accelerate the Fenton reaction, leading to higher removal percentages. ekb.eg The mechanism involves the generation of hydroxyl radicals which are powerful, non-selective oxidizing agents that can lead to the mineralization of the dye molecules. asianpubs.orgcore.ac.uk

Comparative Degradation of Azo Dyes by Fenton and Photo-Fenton Processes

| Process | Dye | Conditions | Degradation Efficiency (%) | Time (min) | Reference |

|---|---|---|---|---|---|

| UV/H2O2/Fe2+ | Acid Red 18 | - | 99.6 | 30 | asianpubs.org |

| UV/H2O2/Fe2+ | Methylene Blue | [MB]0 = 15 mg/L, [H2O2]0 = 2 mM, [Fe2+]0 = 0.5 mg/L, pH0 = 3.0 | 99.11 | 30 | researchgate.net |

| Photo-Fenton | Acid Red 18 | 0.33 mmolL−1 dye, pH 3.0, 1.4 gL−1 catalyst, 60 mgL−1 H2O2, 25 °C | 62.3 | 180 | mdpi.com |

Ozone (O3) is a powerful oxidizing agent that can be used alone or in combination with other oxidants like UV light and hydrogen peroxide for the degradation of organic pollutants. atlantis-press.comthaiscience.info Ozonation can be applied in its gaseous state, which avoids increasing the volume of wastewater. atlantis-press.com

The efficiency of ozonation is influenced by pH, with higher color removal often observed at elevated pH levels. pjoes.com Combined systems, such as UV/O3/H2O2, can be particularly effective due to the synergistic generation of hydroxyl radicals. researchgate.net For example, in the treatment of a textile industry wastewater, a UV/O3/H2O2 system achieved 84.7% color removal and 76.5% COD removal at a pH of 8. researchgate.net The combination of ozone with UV and/or H2O2 generally leads to higher degradation rates compared to ozonation alone. pjoes.comresearchgate.net The mechanism involves both direct reaction with molecular ozone and attack by hydroxyl radicals formed from ozone decomposition. ijcce.ac.ir

Degradation of Textile Wastewater using Combined Ozonation Systems

| Process | pH | Color Removal (%) | COD Removal (%) | Reference |

|---|---|---|---|---|

| UV/O3/H2O2 | 8 | 84.7 | 76.5 | researchgate.net |

| UV/O3 | 8 | 72.5 | 69.4 | researchgate.net |

| O3/H2O2 | 10 | 71 | 64.2 | researchgate.net |

Mechanistic Insights into Oxidative Degradation

The oxidative degradation of Acid Red 52 by various AOPs primarily proceeds through the action of highly reactive species, most notably the hydroxyl radical (•OH). mdpi.com The degradation process can be conceptualized as a stepwise breakdown of the complex dye molecule.

The initial attack by the oxidizing species, such as hydroxyl radicals or hypochlorite, targets the chromophoric groups of the dye molecule. psu.edu In the case of Acid Red 52, a xanthene dye, this involves the cleavage of the conjugated system responsible for its color. This initial step leads to rapid decolorization of the solution. core.ac.uk

Following the initial attack on the chromophore, further oxidation of the resulting intermediates occurs. This can involve the breakdown of the central xanthene ring and the attached functional groups, such as the diethylamino and sulfonate groups. This process leads to the formation of smaller, less complex organic molecules, such as carboxylic acids. researchgate.net

Ultimately, under ideal conditions with sufficient oxidant concentration and reaction time, complete mineralization can be achieved. This final stage involves the conversion of the intermediate organic compounds into carbon dioxide (CO2), water (H2O), and inorganic ions, thus completely removing the organic pollutant from the water. researchgate.netpsu.edu The specific degradation pathway and the final products can vary depending on the AOP employed and the reaction conditions. researchgate.net

Generation and Role of Reactive Oxygen Species (e.g., Hydroxyl Radicals, Superoxide (B77818) Anions)

The efficacy of AOPs in degrading Acid Red 52 is fundamentally linked to the in-situ generation of Reactive Oxygen Species (ROS). researchgate.net Among these, the hydroxyl radical (•OH) is the most significant species due to its extremely high oxidation potential (2.85 eV), enabling it to react rapidly and non-selectively with a wide range of organic compounds. iwaponline.comslideshare.net

Hydroxyl radicals are the primary agents responsible for the breakdown of the Acid Red 52 molecule. mdpi.com They initiate the degradation by attacking the dye's chromophoric structure, specifically the xanthene core and the auxochromic diethylamino groups, leading to the initial loss of color. slideshare.net The generation of •OH can be achieved through various AOPs, including:

Fenton and Photo-Fenton Processes: These involve the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺). eeer.orgresearchgate.net

UV/H₂O₂ Processes: The photolysis of H₂O₂ by ultraviolet radiation yields •OH radicals. mdpi.comnih.gov

Photocatalysis: Semiconductor materials like TiO₂ generate electron-hole pairs under UV irradiation. These holes can oxidize water molecules to form •OH radicals. iwaponline.comacs.org

Superoxide anions (O₂•⁻) are another important ROS, though they are less reactive than hydroxyl radicals. mdpi.comacs.org Their primary role is often as a precursor in a reaction cascade that produces more potent ROS. For instance, in photocatalytic systems, electrons in the catalyst's conduction band can reduce dissolved oxygen to form O₂•⁻. researchgate.netacs.org This superoxide radical can then participate in further reactions to generate hydrogen peroxide and, subsequently, hydroxyl radicals. acs.org While their direct contribution to mineralization may be limited, superoxide anions are crucial for initiating the ROS-mediated degradation cycle. mdpi.com

| Reactive Oxygen Species | Typical Role in Acid Red 52 Degradation |

| Hydroxyl Radical (•OH) | Primary oxidant; initiates degradation by attacking the chromophore and aromatic rings. mdpi.comslideshare.net |

| Superoxide Anion (O₂•⁻) | Precursor to other ROS; involved in the initial steps of the radical chain reaction. mdpi.comacs.org |

| Hydrogen Peroxide (H₂O₂) | A stable precursor and source for hydroxyl radical generation (e.g., in Fenton and UV/H₂O₂ systems). iwaponline.commdpi.com |

Identification of Intermediate Oxidation Products (e.g., Hydroxylated Derivatives, Chlorinated Byproducts)

The degradation of Acid Red 52 by AOPs proceeds through the formation of various intermediate products before complete mineralization. The identification of these intermediates is crucial for understanding the degradation pathway and assessing the potential transient toxicity of the treated effluent.

During the initial stages of oxidation, the attack by hydroxyl radicals leads to the formation of hydroxylated derivatives. This involves the addition of -OH groups to the aromatic rings of the xanthene structure. Another initial step can be the oxidative N-de-ethylation of the diethylamino groups. slideshare.net

Subsequent reactions lead to the cleavage of the central xanthene ring and desulfonation (removal of the -SO₃⁻ groups). This fragmentation results in smaller aromatic compounds. Studies on similar acid dyes have identified intermediates such as:

Desulfonated derivatives researchgate.net

Aromatic amines mdpi.com

Simple aromatic acids like benzoic acid scispace.com

Short-chain carboxylic acids (e.g., acetic acid, oxalic acid, formic acid) researchgate.netresearchgate.net

In treatment processes that utilize chlorine-based oxidants (e.g., NaOCl) or in the presence of chloride ions, chlorinated byproducts can be generated. acs.org These are formed through the reaction of chlorine radicals with the dye molecule or its aromatic intermediates, which can pose environmental risks. acs.org

| Class of Intermediate | Specific Examples/Description | Analytical Method |

| Hydroxylated Derivatives | Formed by the addition of •OH to the aromatic structure of Acid Red 52. | LC-MS |

| N-Oxides / De-ethylated compounds | Oxidation of the tertiary amino groups. slideshare.net | HPLC, GC-MS |

| Aromatic Fragments | Result from the cleavage of the xanthene core; may include desulfonated compounds. researchgate.net | HPLC, GC-MS |

| Chlorinated Byproducts | Formed in the presence of chlorine-based oxidants. | GC-MS |

| Short-chain Carboxylic Acids | e.g., Acetic acid, Oxalic acid; formed from the cleavage of aromatic rings. researchgate.netresearchgate.net | Ion Chromatography, HPLC |

Proposed Degradation Pathways Leading to Mineralization

Mineralization is the complete conversion of the organic dye molecule into simple, stable inorganic compounds such as carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (B86663) (SO₄²⁻), nitrate (B79036) (NO₃⁻), and ammonium (B1175870) (NH₄⁺). researchgate.netnih.gov The proposed degradation pathway for Acid Red 52 via AOPs is a multi-step process.

Initial Attack: The process begins with an electrophilic attack by hydroxyl radicals on the electron-rich sites of the Acid Red 52 molecule. This includes the naphthalene (B1677914) rings, the central xanthene structure, and the N-atoms of the diethylamino groups. slideshare.net

Decolorization and Fragmentation: The attack on the chromophore leads to the rapid loss of color. This is followed by the cleavage of the xanthene ring system and the breaking of C-N and C-S bonds, leading to N-de-ethylation and desulfonation. slideshare.netresearchgate.net This step generates various smaller aromatic intermediates.

Aromatic Ring Opening: The hydroxylated and other aromatic intermediates undergo further oxidation. The aromatic rings are cleaved, forming a mixture of short-chain linear carboxylic acids. researchgate.netresearchgate.net

Final Mineralization: These simple carboxylic acids are then progressively oxidized into the final mineralization products: CO₂, H₂O, SO₄²⁻ (from the sulfonate groups), and a mix of NH₄⁺ and NO₃⁻ (from the amino groups). researchgate.netnih.gov

This complete mineralization ensures the total removal of the organic pollutant and its intermediate byproducts from the water. nih.gov

Kinetic Modeling of AOPs

Kinetic modeling is essential for understanding the reaction rates of Acid Red 52 degradation, optimizing reactor design, and predicting the efficiency of AOPs under various operational conditions. nih.govmdpi.com The degradation of dyes often follows simplified kinetic models, such as the pseudo-first-order or pseudo-second-order models.

For many photocatalytic and AOPs, the degradation rate can be described by a pseudo-first-order kinetic model, especially when the concentration of the oxidant is high and relatively constant. mdpi.commdpi.com The integrated form of the equation is:

ln(C₀ / C) = k₁t

Where:

C₀ is the initial concentration of Acid Red 52.

C is the concentration at time t.

k₁ is the pseudo-first-order rate constant.

However, several studies investigating the removal of Acid Red 52, particularly through adsorption or certain oxidative processes, have found that the pseudo-second-order model provides a better fit for the experimental data. researchgate.netpreprints.org This model assumes that the rate-limiting step may involve two species or that the rate is proportional to the square of the unoccupied active sites. The integrated form is:

1/C - 1/C₀ = k₂t

Where:

C₀ and C are the concentrations at time 0 and t, respectively.

k₂ is the pseudo-second-order rate constant.

The choice of the most appropriate kinetic model depends on the specific AOP and the experimental conditions, such as pH, catalyst loading, and initial dye concentration. mdpi.comresearchgate.net

| Kinetic Model | Equation | Applicability to Acid Red 52 Degradation |

| Pseudo-First-Order | ln(C₀ / C) = k₁t | Often applied to photocatalytic degradation where oxidant concentration is not rate-limiting. mdpi.commdpi.com |

| Pseudo-Second-Order | 1/C - 1/C₀ = k₂t | Found to be a good fit for the adsorption and degradation of Acid Red 52 in several studies. researchgate.netpreprints.org |

Photodegradation and Photocatalytic Degradation

Photodegradation involves the breakdown of chemical compounds by light. For Acid Red 52, this can occur through direct photolysis, where the dye molecule itself absorbs light, or through photocatalysis, where a semiconductor material absorbs light and generates the ROS that degrade the dye. acs.orgmdpi.com

Photophysical Properties and Excitation States of Acid Red 52

The interaction of Acid Red 52 with light is governed by its molecular structure, which features an extensive system of conjugated pi (π) electrons in its xanthene core. This allows the molecule to absorb light strongly in the visible region of the electromagnetic spectrum, which is responsible for its intense red color.

Upon absorbing a photon of appropriate energy, the molecule is promoted from its electronic ground state (S₀) to a higher energy singlet excited state (S₁). nih.gov

AR52 (S₀) + hν → AR52 (S₁)

The excited molecule in the S₁ state is short-lived. It can return to the ground state by releasing energy as fluorescence or heat. Alternatively, it can undergo a process called intersystem crossing (ISC) to a triplet excited state (T₁). beilstein-journals.org

AR52 (S₁) → AR52 (T₁)

The triplet state is significant in photochemistry because it is spin-forbidden for the molecule to return directly to the singlet ground state. beilstein-journals.org This gives the T₁ state a much longer lifetime than the S₁ state, increasing the probability of it undergoing chemical reactions with other molecules, such as oxygen, before it deactivates. beilstein-journals.orgheraldopenaccess.us The photophysical properties, such as absorption maximum and fluorescence, can be influenced by the solvent environment due to the molecule's polarity. acs.orgacs.org

Direct Photodegradation Mechanisms

Direct photodegradation occurs when the Acid Red 52 molecule in its excited state (typically the longer-lived triplet state, T₁) has enough energy to initiate its own breakdown or to react with other species present in the solution. heraldopenaccess.us

One important pathway for direct photodegradation involves the interaction of the excited dye molecule with ground-state molecular oxygen (³O₂). The excited triplet dye can transfer its energy to oxygen, returning the dye to its ground state and promoting oxygen to its highly reactive singlet excited state (¹O₂). heraldopenaccess.us

AR52 (T₁) + ³O₂ → AR52 (S₀) + ¹O₂

This newly formed singlet oxygen is a powerful, electrophilic oxidizing agent that can then attack another ground-state Acid Red 52 molecule, initiating its degradation. heraldopenaccess.us The degradation process likely involves the cleavage of the xanthene ring and the oxidation of the diethylamino groups.

Alternatively, the excited dye molecule can undergo direct photochemical reactions such as radical dissociation, where covalent bonds within the molecule break, forming reactive radical fragments that lead to its decomposition. heraldopenaccess.us

Heterogeneous Photocatalysis for Acid Red 52 Removal

Heterogeneous photocatalysis is an advanced oxidation process (AOP) that utilizes a solid photocatalyst, typically a semiconductor, to degrade organic pollutants in the presence of a light source. mdpi.comacs.org This method is considered a promising green technology for treating dye-contaminated wastewater due to its ability to mineralize complex organic molecules into benign end-products like carbon dioxide and water. nih.gov The process involves the generation of highly reactive oxygen species (ROS) upon the irradiation of the photocatalyst, which then attack the dye molecules. mdpi.comnih.gov

The effectiveness of heterogeneous photocatalysis is largely dependent on the design and properties of the photocatalyst. Key characteristics include a large surface area, high photochemical stability, and efficient generation of electron-hole pairs.

Titanium Dioxide (TiO₂): TiO₂ is the most extensively researched photocatalyst owing to its high reactivity, chemical stability, low cost, and non-toxicity. acs.orgnih.govmdpi.com It is commonly used in its anatase crystalline form, which exhibits high photocatalytic activity under UV irradiation due to its wide bandgap (≈3.2 eV). mdpi.com Synthesis methods for TiO₂ nanoparticles include sol-gel processes, hydrothermal methods, and commercial production, such as the well-known Degussa P25, which contains a mix of anatase and rutile phases. nih.govbioline.org.br For enhanced performance, TiO₂ can be doped with metal or non-metal ions. For instance, studies on the similar C.I. Acid Orange 52 dye have shown effective degradation using Zn-doped TiO₂. nih.gov

Graphitic Carbon Nitride (g-C₃N₄): As a metal-free polymeric semiconductor, graphitic carbon nitride has garnered significant interest for its visible-light-responsive photocatalytic activity (bandgap ≈2.7 eV). mdpi.com This allows it to utilize a larger portion of the solar spectrum compared to wide-bandgap semiconductors like TiO₂. mdpi.com Synthesis of g-C₃N₄ is typically achieved through the thermal polymerization of nitrogen-rich precursors such as melamine, urea, or dicyandiamide. mdpi.comresearchgate.net Research on Rhodamine B, a xanthene dye with a structure similar to Acid Red 52, has demonstrated the high efficiency of g-C₃N₄-based photocatalysts, including those enhanced with nitrogen defects or composited with materials like MoS₂ or Bi₂MoO₆, for dye degradation under visible light. rsc.orgtandfonline.comnih.gov

The fundamental mechanism of heterogeneous photocatalysis involves several key steps that occur on the surface of the semiconductor catalyst upon illumination.

Electron-Hole Pair Generation: When a semiconductor photocatalyst absorbs photons with energy equal to or greater than its bandgap energy (Ebg), electrons (e⁻) are excited from the valence band (VB) to the conduction band (CB). This process leaves behind positively charged "holes" (h⁺) in the valence band. acs.orgnih.gov

Photocatalyst + hν → e⁻ (CB) + h⁺ (VB)

Redox Reactions: The generated electron-hole pairs are highly reactive and initiate redox reactions with species adsorbed on the catalyst's surface. mdpi.comnih.gov

Oxidation: The holes (h⁺) in the valence band are powerful oxidizing agents. They can directly oxidize adsorbed dye molecules or react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to produce highly reactive hydroxyl radicals (•OH). mdpi.comnih.gov

Reduction: The electrons (e⁻) in the conduction band are reducing agents. They typically react with molecular oxygen (O₂) adsorbed on the surface to form superoxide radical anions (•O₂⁻). acs.orgnih.gov This step is crucial as it consumes the electrons, preventing their rapid recombination with the holes.

The prevention of electron-hole recombination is a critical factor for high photocatalytic efficiency. The separated charges migrate to the catalyst surface to participate in these redox reactions, which ultimately lead to the degradation of the target pollutant. nih.govresearchgate.net

The degradation of Acid Red 52 is primarily driven by the action of highly reactive oxygen species (ROS) generated during the photocatalytic process. The main species involved are hydroxyl radicals, superoxide radicals, and holes.

Hydroxyl Radicals (•OH): These are extremely powerful and non-selective oxidizing agents (standard redox potential +2.8 V) that can attack most organic molecules. mdpi.com They are considered the primary oxidant in many TiO₂-based photocatalytic systems and are formed when valence band holes react with water or hydroxide ions. nih.govnih.govmdpi.com The •OH radicals can break down the complex structure of Acid Red 52, targeting its electron-rich regions like the xanthene core and diethylamino groups, leading to chromophore disruption and eventual mineralization.

Superoxide Radicals (•O₂⁻): Formed by the reaction of conduction band electrons with molecular oxygen, superoxide radicals are also key participants in the degradation process. mdpi.comnih.gov While less reactive than •OH radicals, they can directly attack the dye molecule or act as precursors to other ROS, including hydroperoxyl radicals (HO₂•) and, subsequently, more hydroxyl radicals. nih.govresearchgate.net In g-C₃N₄ systems for degrading similar dyes, •O₂⁻ has been identified as a dominant reactive species. rsc.org

Holes (h⁺): The photogenerated holes in the valence band can directly oxidize the dye molecules adsorbed on the photocatalyst surface. nih.gov The significance of this direct oxidation pathway relative to the indirect pathway (via •OH radicals) depends on the specific catalyst and reaction conditions. Scavenger experiments in studies of similar dyes often show that h⁺ plays a crucial role in the degradation mechanism. mdpi.comproquest.com

The combined action of these reactive species leads to the cleavage of the dye's conjugated π-system, which is responsible for its color, and the subsequent breakdown of aromatic intermediates into smaller, less harmful compounds like carboxylic acids, and ultimately CO₂ and H₂O.

The efficiency of the photocatalytic degradation of Acid Red 52 is highly sensitive to various operational parameters.

pH of the Solution: The solution pH is a critical factor as it affects the surface charge of the photocatalyst and the speciation of the dye molecule. acs.orgresearchgate.net For TiO₂, the point of zero charge (pzc) is around pH 6.8. nih.gov Below this pH, the TiO₂ surface is positively charged, which promotes the adsorption of anionic dyes like Acid Red 52 (which contains sulfonate groups) through electrostatic attraction. nih.govmedcraveonline.com Conversely, at a pH above the pzc, the surface becomes negatively charged, leading to electrostatic repulsion and reduced degradation efficiency. medcraveonline.com Therefore, acidic conditions are generally more favorable for the degradation of anionic dyes using TiO₂.

Light Intensity: The rate of photocatalytic degradation generally increases with light intensity because a higher flux of photons leads to a greater rate of electron-hole pair generation. uva.nl However, this linear relationship holds true only up to a certain point. medcraveonline.com At very high intensities, the rate may become independent of or even decrease with intensity, as the catalyst surface becomes saturated with photons, and the rate of electron-hole recombination can increase. researchgate.netmedcraveonline.com

Wavelength: For a photocatalytic reaction to occur, the energy of the incident photons must be greater than the bandgap of the semiconductor. uva.nl For wide-bandgap catalysts like TiO₂ (≈3.2 eV), UV radiation (wavelength < 388 nm) is required for activation. uva.nl Visible-light active catalysts, such as g-C₃N₄ (≈2.7 eV), can be activated by longer wavelengths, making them suitable for use with solar light. mdpi.com The degradation mechanism can also differ depending on the irradiation wavelength, as different chromophores within the dye molecule may be excited. uva.nl

Photocatalyst Load: The degradation rate typically increases with the amount of catalyst up to an optimal loading. This is due to the increased number of available active sites on the catalyst surface. medcraveonline.comuva.nl Beyond this optimal point, adding more catalyst can lead to a decrease in efficiency due to increased turbidity of the solution, which causes light scattering and reduces the penetration of light into the reactor. uva.nl Particle agglomeration at high concentrations can also reduce the effective surface area. uva.nl

Table 1: Effect of Operational Parameters on Photocatalytic Degradation Efficiency of Acid Dyes

| Parameter | General Effect on Anionic Dye Degradation | Reason | References |

|---|---|---|---|

| pH | Efficiency is higher in acidic conditions (for TiO₂) | Promotes adsorption of anionic dye on the positively charged catalyst surface. | nih.govresearchgate.netmedcraveonline.com |

| Light Intensity | Rate increases with intensity up to a saturation point | Higher photon flux increases electron-hole pair generation. At high intensity, recombination and light scattering effects dominate. | medcraveonline.comuva.nlresearchgate.net |

| Dye Concentration | Efficiency decreases at high concentrations | Inner filter effect: dye molecules block light from reaching the catalyst surface. | uva.nlunlv.edu |

| Photocatalyst Load | Rate increases up to an optimum loading, then decreases | Increased active sites. Excess catalyst leads to light scattering and agglomeration. | mdpi.commedcraveonline.comuva.nl |

Photostability Studies of Acid Red 52

The photostability of a dye refers to its ability to resist fading or degradation upon exposure to light. For Acid Red 52, its photostability is highly dependent on the surrounding environmental conditions.

In the absence of photocatalysts or other reactive species, Acid Red 52 is known for its relatively high photostability, which makes it a preferred fluorescent marker in applications like microscopy and flow cytometry. unlv.edu However, this stability is not absolute and can be significantly influenced by the medium and the presence of activating factors.

Research has shown that the photodegradation of Acid Red 52 is much faster when it is adsorbed onto substrates like paper and cotton compared to when it is in an aqueous solution. uva.nl This indicates that the interaction with the substrate material can sensitize the dye to light-induced degradation.

Under conditions conducive to advanced oxidation processes, the dye's stability is compromised. For instance, in the presence of a photocatalyst like TiO₂ and a suitable light source (e.g., UV light), Acid Red 52 will degrade. uva.nl It can also act as a sensitizer (B1316253) itself, meaning it can absorb light (e.g., yellow light) and initiate redox reactions that lead to its own breakdown.

Therefore, while Acid Red 52 can be considered stable for specific applications under controlled conditions, it is susceptible to photodegradation when exposed to light in environments that promote photochemical reactions, such as on certain surfaces or in the presence of photocatalysts. Studies have shown it is stable in the presence of H₂O₂ under dark or normal laboratory conditions but will degrade when energy is introduced via UV light in processes like photo-Fenton treatment. europa.eu

Bioremediation Approaches for Acid Red 52

Bioremediation offers an environmentally friendly alternative for the degradation of Acid Red 52, utilizing the metabolic processes of microorganisms and their enzymes.

The enzymatic degradation of Acid Red 52 primarily involves oxidoreductive enzymes that can break down the complex structure of the dye. Laccases and peroxidases are key enzymes in this process. ijcmas.com Laccase, a multi-copper oxidase, can oxidize a wide range of phenolic and non-phenolic compounds, making it effective in dye decolorization. encyclopedia.pub The degradation process often involves the oxidation of the phenolic group of the dye, generating a phenoxy radical, which is then further oxidized. nih.govdoi.org This is followed by a nucleophilic attack by water, leading to the cleavage of the azo linkage. doi.org

The efficiency of enzymatic degradation can be enhanced by the use of mediators, which are small molecules that act as electron shuttles between the enzyme and the dye molecule. encyclopedia.pub Studies have shown that the decolorization rate of various acid dyes by laccase can be significantly improved in the presence of mediators. doi.org For instance, the decolorization of Acid Red 52 by laccase from Trametes versicolor has been reported to be highly efficient, especially when a redox mediator is used. frontiersin.orgnih.gov

Research Findings on Laccase-Mediated Degradation of Acid Dyes:

| Enzyme Source | Dye | Decolorization Efficiency | Mediator |

| Trametes versicolor | Acid Red 52 | 99% | DMHBA |

| Peroneutypa scoparia | Acid Red 97 | 75% (93% with mediator) | Not specified |

| Trametes villosa | Azo dyes | Formation of phenolic compounds and polymerized products | Not specified |

This table summarizes findings from various studies on the enzymatic degradation of acid dyes, including Acid Red 52, highlighting the high efficiency of laccase, especially with the use of mediators.

Various microorganisms, including bacteria and fungi, have demonstrated the ability to degrade Acid Red 52. White-rot fungi (WRF) are particularly effective due to their production of extracellular lignin-degrading enzymes such as lignin (B12514952) peroxidase (LiP), manganese peroxidase (MnP), and laccase. encyclopedia.pubmdpi.comnih.gov These enzymes are non-specific and can degrade a wide array of recalcitrant pollutants, including synthetic dyes. encyclopedia.pubiwaponline.com

The degradation process by WRF often involves co-metabolism, where the fungi degrade pollutants without using them as a direct source of energy or nutrients. encyclopedia.pub The enzymes produced by WRF generate reactive radicals that can oxidize and break down the complex aromatic structures of dyes like Acid Red 52. mdpi.com For example, Phanerochaete chrysosporium is a well-studied white-rot fungus known for its ability to degrade various dyes. researchgate.net

Bacterial degradation of azo dyes, including acid dyes, often occurs in a two-step process involving an initial anaerobic reduction of the azo bond, followed by an aerobic degradation of the resulting aromatic amines. ijcmas.com Several bacterial species, such as Acinetobacter radioresistens and Pseudomonas species, have been identified for their ability to decolorize and degrade acid dyes. researchgate.netfrontiersin.org The key enzyme in bacterial azo dye degradation is often azoreductase. researchgate.net

The biodegradation of Acid Red 52, a xanthene dye, results in the formation of several intermediate compounds before complete mineralization. The initial step in the oxidative degradation pathway often involves an attack on the electron-rich regions of the molecule, such as the diethylamino groups and the xanthene ring. This leads to the disruption of the chromophore, resulting in decolorization.

Further degradation breaks down the molecule into smaller fragments. While specific intermediate pathways for Acid Red 52 are not extensively detailed in the provided search results, the degradation of similar dyes provides insights. For instance, the degradation of other acid dyes can yield intermediates such as aniline (B41778) and various naphthalene derivatives. iwaponline.com The complete mineralization process ultimately converts these organic intermediates into simpler inorganic compounds like carbon dioxide, water, and sulfate ions.

The degradation of azo dyes by laccase has been shown to produce phenolic compounds and polymerized products. nih.gov In the case of Acid Red 97, degradation by laccase yielded Naphthalene 1,2-dione and 3-(2-hydroxy-1-naphthylazo) benzenesulfonic acid. doi.org For the azo dye Acid Orange 52, demethylation has been observed as a result of laccase and ultrasound treatment. researchgate.net The degradation of another azo dye, Acid Red G, by immobilized white-rot fungi was found to produce aniline and 5-(acetamino)-4-hydroxy-3-amino-2,7-naphthalene disulfonic acid. iwaponline.com

Environmental Fate and Transformation Pathways of Acid Red 52

Persistence and Non-Biodegradability in Aquatic and Terrestrial Systems

Acid Red 52 is characterized by its high persistence and general resistance to biodegradation in both aquatic and terrestrial environments. Its complex aromatic structure, specifically the xanthene core, is not readily attacked by microorganisms typically responsible for breaking down organic matter in nature. hydrogenlink.com Consequently, standard biological wastewater treatment processes are largely ineffective at removing this dye.

Studies have shown that Acid Red 52 is not readily biodegradable. miljodirektoratet.nokochcolor.com For instance, one study reported 0% carbon dioxide generation over a 28-day period, indicating a lack of mineralization. kochcolor.com This resistance to microbial degradation means the dye can persist in the environment for extended periods, leading to potential long-term contamination of water bodies and soil. mdpi.com The stability required for its industrial applications is a direct contributor to its environmental recalcitrance. mst.dk

Environmental Distribution and Partitioning (Water, Sediment, Soil)

The environmental distribution of Acid Red 52 is primarily governed by its high water solubility and its ionic nature. mst.dk As a sodium salt containing two sulfonate groups, it readily dissolves in water, which facilitates its transport in aquatic systems. kochcolor.com This high solubility suggests that in aquatic environments, the dye will predominantly remain in the water column rather than partitioning to sediments.

However, its anionic character also allows it to interact with and adsorb to various solid matrices, particularly those with positively charged surfaces. mst.dkcoloradogeologicalsurvey.org While it has a low octanol-water partition coefficient (Log Kow of -2.02), indicating a low potential for bioaccumulation in fatty tissues, its mobility in soil can be complex. kochcolor.com It is expected to be highly mobile in soils with low clay and organic matter content. lgcstandards.com Conversely, studies have demonstrated significant adsorption of Acid Red 52 onto certain soils and industrial byproducts, such as those from the phosphate (B84403) industry. coloradogeologicalsurvey.orgpreprints.org This adsorption is influenced by factors like pH and the chemical composition of the solid phase. The rate of adsorption is often rapid initially, slowing as active sites on the adsorbent material become occupied. preprints.org

| Adsorbent Material | Adsorption Capacity (mg/g) | Conditions | Reference |

|---|---|---|---|

| Phosphate Waste Rock | 18.4 | Equilibrium time ~250 min | coloradogeologicalsurvey.orgpreprints.org |

| Calcined Phosphate Waste Rock | ~5.5 - 7.4 (60-70% reduction) | - | coloradogeologicalsurvey.orgpreprints.org |

| Polyaniline-polyvinylpyrrolidone-neodymium/zinc oxide (PAPV-NZO) | 159.36 | pH 2 |

Transformation Products in Natural and Engineered Systems

Due to its resistance to natural biodegradation, the transformation of Acid Red 52 primarily occurs through engineered processes, specifically Advanced Oxidation Processes (AOPs). These methods are effective in breaking down the dye's resilient structure. Common AOPs used for Acid Red 52 degradation include treatment with ozone (O₃), hydrogen peroxide (H₂O₂), and photo-Fenton processes. researchgate.net

The degradation pathway typically involves the following steps:

Initial Attack : Oxidizing agents, such as hydroxyl radicals (•OH) generated during AOPs, attack the electron-rich parts of the molecule, including the diethylamino groups and the central xanthene chromophore.

Chromophore Disruption : This initial attack breaks the conjugated π-system responsible for the dye's color, leading to rapid decolorization of the water.

Mineralization : The aromatic rings and other parts of the molecule are progressively broken down into smaller, simpler organic molecules, such as carboxylic acids (e.g., maleic acid, oxalic acid). scielo.org.mx With sufficient treatment time and oxidant dosage, these intermediates can be further mineralized into carbon dioxide (CO₂), water (H₂O), and inorganic ions like sulfate (B86663) (SO₄²⁻) from the sulfonate groups. elsevier.es

The efficiency of these processes varies with conditions like pH, oxidant dosage, and the presence of catalysts. For example, H₂O₂ has shown higher color and COD (Chemical Oxygen Demand) removal at a high pH. researchgate.net

| Oxidation Process | Optimal pH | Color Removal (%) | COD Removal (%) | Reference |

|---|---|---|---|---|

| H₂O₂ Oxidation | 12 | 98% | 67% | researchgate.net |

| NaOCl Oxidation | 9.5 | 87% | 53% | researchgate.net |

| Ozonation | - | >97% | ~48% | juniperpublishers.com |

Comparison of Acid Red 52 Environmental Behavior with Related Dyes

The environmental behavior of Acid Red 52, a xanthene dye, shows notable differences when compared to other classes of dyes, such as azo dyes.

Persistence and Degradation Pathway : Like Acid Red 52, many synthetic dyes, including azo dyes like Acid Red 88 and Acid Orange 52, are designed for stability and are therefore resistant to aerobic biodegradation. mdpi.commst.dknih.gov However, their degradation pathways differ significantly. The xanthene structure of Acid Red 52 is primarily broken down via oxidation. In contrast, the defining feature of azo dyes is the azo bond (-N=N-), which can be cleaved under anaerobic conditions to form aromatic amines. hydrogenlink.commdpi.com These aromatic amine byproducts are often more toxic and potentially carcinogenic than the parent dye molecule, representing a different and significant environmental concern. hydrogenlink.com

Mobility and Partitioning : Acid Red 52 is highly water-soluble due to its sulfonate groups. This is a common feature among many acid dyes, including azo dyes like C.I. Acid Red 18, which also exhibit high water solubility and mobility in soil. nih.gov This contrasts with non-ionic dyes, such as disperse dyes, which have low water solubility and a higher tendency to partition into sediment and biota. mst.dk